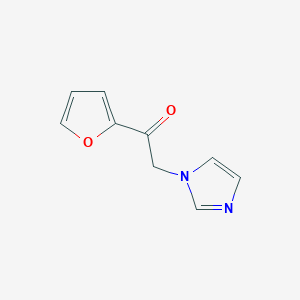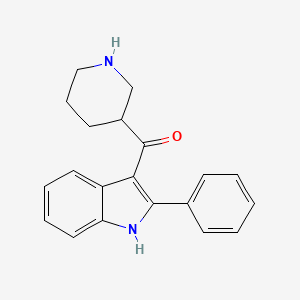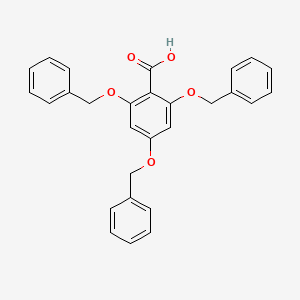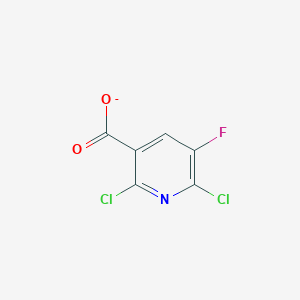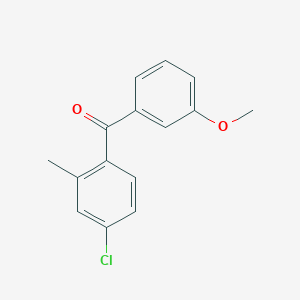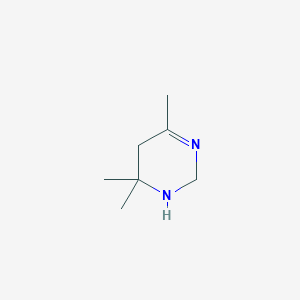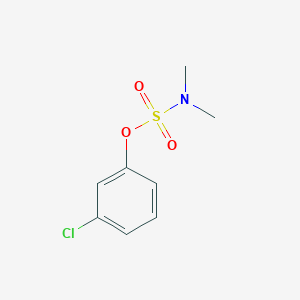
(3-chlorophenyl) N,N-dimethylsulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chlorophenyl) N,N-dimethylsulfamate is an organic compound with a complex structure that includes a sulfamic acid group, a dimethyl group, and a 3-chlorophenyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl) N,N-dimethylsulfamate typically involves the reaction of dimethylsulfamic acid with 3-chlorophenol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
(3-chlorophenyl) N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
(3-chlorophenyl) N,N-dimethylsulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.
Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (3-chlorophenyl) N,N-dimethylsulfamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to (3-chlorophenyl) N,N-dimethylsulfamate include other sulfamic acid esters and chlorophenyl derivatives. These compounds share some structural features but may differ in their chemical properties and applications .
Uniqueness
Its ability to undergo a wide range of chemical reactions and its versatility in scientific research make it a valuable compound in various fields .
属性
分子式 |
C8H10ClNO3S |
|---|---|
分子量 |
235.69 g/mol |
IUPAC 名称 |
(3-chlorophenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C8H10ClNO3S/c1-10(2)14(11,12)13-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI 键 |
DZKFZDVDLLBEIT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)OC1=CC(=CC=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

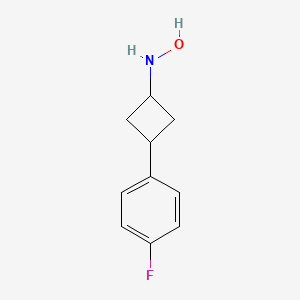
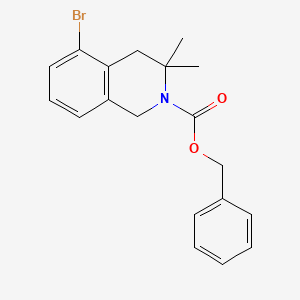
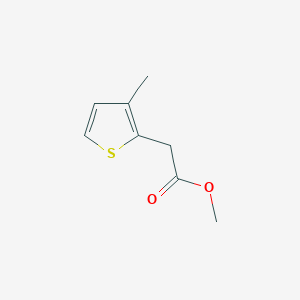
![2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine](/img/structure/B8538728.png)

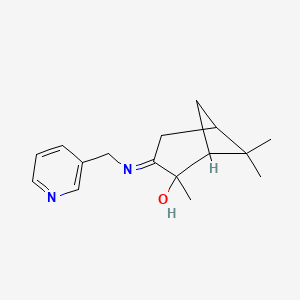
![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-benzenesulfonamide](/img/structure/B8538757.png)
